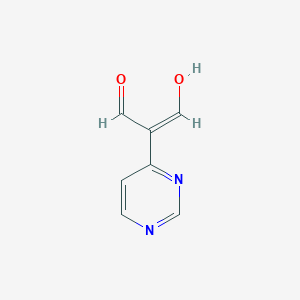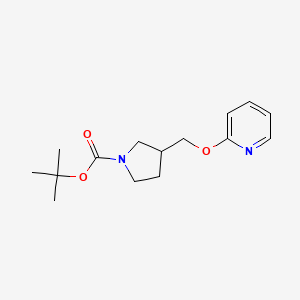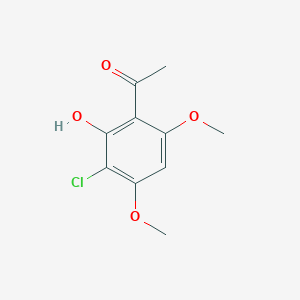
3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is an organic compound with the molecular formula C(_7)H(_6)N(_2)O(_2) It features a pyrimidine ring substituted with a hydroxy group and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde involves an aldol condensation reaction. This process typically uses pyrimidine-4-carbaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
-
Oxidation of Alcohols: : Another synthetic route involves the oxidation of 3-Hydroxy-2-pyrimidin-4-ylpropanol. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : This compound can be reduced to form 3-Hydroxy-2-pyrimidin-4-ylpropanol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol, LiAlH(_4) in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Hydroxy-2-pyrimidin-4-ylacrylic acid.
Reduction: 3-Hydroxy-2-pyrimidin-4-ylpropanol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It can serve as a probe to investigate biochemical pathways involving pyrimidine derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor to drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a useful starting material for various applications.
作用機序
The mechanism by which 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, modulating the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-pyrimidin-4-ylbenzoic acid
- 4-Hydroxy-4-pyrimidin-5-ylcyclohexan-1-one
- 4-Hydroxy-4-pyrimidin-2-ylcyclohexan-1-one
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is unique due to its acrylaldehyde moiety, which imparts distinct reactivity and potential applications. The presence of both hydroxy and aldehyde functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
(Z)-3-hydroxy-2-pyrimidin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-5,10H/b6-3+ |
InChIキー |
ZRGQRQGCDKAEPY-ZZXKWVIFSA-N |
異性体SMILES |
C1=CN=CN=C1/C(=C/O)/C=O |
正規SMILES |
C1=CN=CN=C1C(=CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)


![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)



![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
